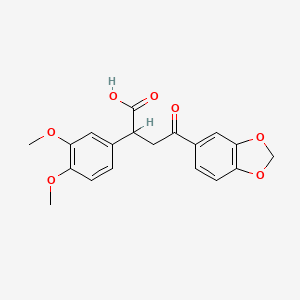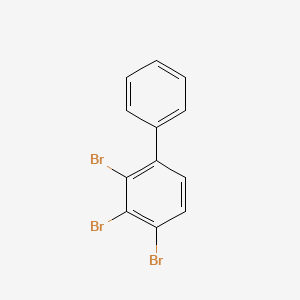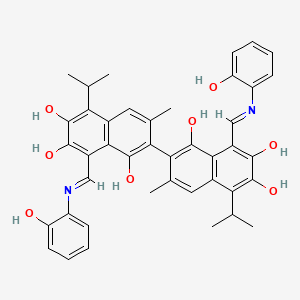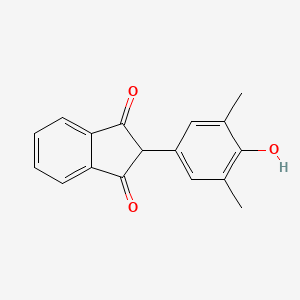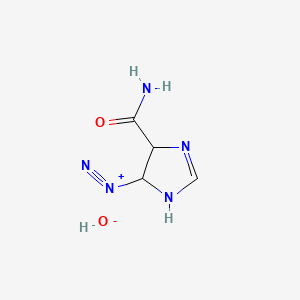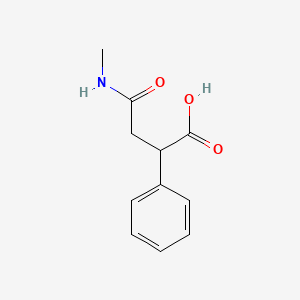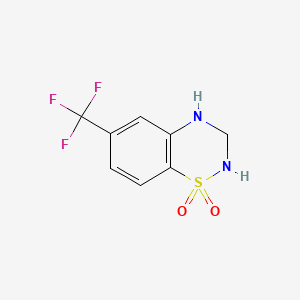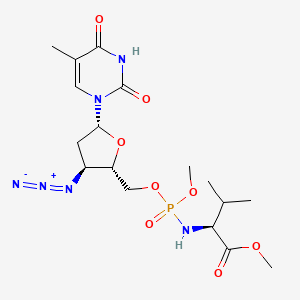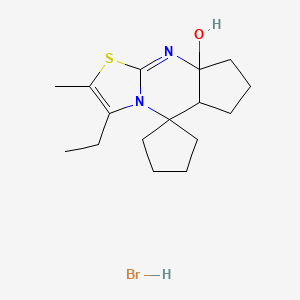
Spiro(cyclopentane-1,5'(8'aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8'a-ol, 5'a,6',7',8'-tetrahydro-3'-ethyl-2'-methyl-, monohydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol, 5’a,6’,7’,8’-tetrahydro-3’-ethyl-2’-methyl-, monohydrobromide is a complex organic compound with a unique spiro structure. This compound is characterized by its intricate molecular architecture, which includes a spirocyclic framework that connects multiple ring systems. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves multiple steps, typically starting with the formation of the core spirocyclic structure. One common method involves a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between donor-acceptor cyclopropanes and α,β-unsaturated enamides . This reaction is catalyzed by simple and inexpensive NaOH, which promotes the formation of the spirocyclic framework in high yields.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action for spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro(cyclopentane-1,3’-indoline) derivatives: These compounds share a similar spirocyclic framework and have been studied for their biological activities.
Spiro-OMeTAD: A well-known spiro compound used in perovskite solar cells.
Uniqueness
Spiro(cyclopentane-1,5’(8’aH)-cyclopenta(d)thiazolo(3,2-a)pyrimidin)-8’a-ol is unique due to its specific combination of ring systems and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
21505-41-9 |
|---|---|
Molekularformel |
C16H25BrN2OS |
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
12-ethyl-11-methylspiro[10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-8,11-diene-2,1'-cyclopentane]-7-ol;hydrobromide |
InChI |
InChI=1S/C16H24N2OS.BrH/c1-3-12-11(2)20-14-17-16(19)10-6-7-13(16)15(18(12)14)8-4-5-9-15;/h13,19H,3-10H2,1-2H3;1H |
InChI-Schlüssel |
HGFNNTRLDOIKKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(SC2=NC3(CCCC3C4(N12)CCCC4)O)C.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


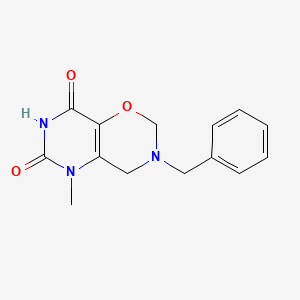

![1,3-bis{4-[dihydroxy(oxido)-|E5-stibanyl]phenyl}urea](/img/structure/B12805427.png)


